molecular formula C8H11N3O4 B12893057 N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide

N'-Acetyl-5-ethoxyoxazole-2-carbohydrazide

Cat. No.: B12893057
M. Wt: 213.19 g/mol
InChI Key: QKPGTMWVSAKADP-UHFFFAOYSA-N
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Description

N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide typically involves the reaction of ethyl oxalyl chloride with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction. The general steps are as follows:

    Formation of Ethyl Oxalyl Hydrazide: Ethyl oxalyl chloride reacts with hydrazine hydrate to form ethyl oxalyl hydrazide.

    Cyclization: The ethyl oxalyl hydrazide undergoes cyclization to form the oxazole ring.

    Acetylation: The final step involves acetylation of the oxazole derivative to yield N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide.

Industrial Production Methods

Industrial production methods for N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazoles.

Scientific Research Applications

N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetohydrazide: A precursor in the synthesis of various heterocyclic compounds.

    Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Benzofuran Derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial effects.

Uniqueness

N’-Acetyl-5-ethoxyoxazole-2-carbohydrazide is unique due to its specific structure, which combines an oxazole ring with an acetyl and ethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

N'-acetyl-5-ethoxy-1,3-oxazole-2-carbohydrazide

InChI

InChI=1S/C8H11N3O4/c1-3-14-6-4-9-8(15-6)7(13)11-10-5(2)12/h4H,3H2,1-2H3,(H,10,12)(H,11,13)

InChI Key

QKPGTMWVSAKADP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(O1)C(=O)NNC(=O)C

Origin of Product

United States

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